molecular formula C11H17N3O2S B2542094 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine CAS No. 1797085-58-5

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine

Cat. No.: B2542094
CAS No.: 1797085-58-5
M. Wt: 255.34
InChI Key: AXUGAPXTIZUAHP-UHFFFAOYSA-N
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Description

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is a heterocyclic compound that belongs to the pyrimidine family. Pyrimidines are aromatic heterocyclic compounds containing two nitrogen atoms at positions 1 and 3 of the six-membered ring. This compound is of interest due to its potential pharmacological properties and applications in various scientific fields.

Biochemical Analysis

Biochemical Properties

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain protein kinases, which are essential for controlling cell growth, differentiation, migration, and metabolism . The nature of these interactions often involves binding to the active site of the enzyme, thereby inhibiting its activity and affecting downstream signaling pathways.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the activity of nuclear factor-κB (NF-κB), a key regulator of immune response and inflammation . This inhibition can lead to reduced expression of pro-inflammatory genes and altered cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of protein kinases, which disrupts the phosphorylation cascade essential for various cellular processes . Additionally, it can modulate the activity of transcription factors, thereby altering gene expression patterns.

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its efficacy. In vitro studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Long-term effects observed in in vivo studies include changes in cellular function and potential therapeutic benefits.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects without significant toxicity. At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been reported . Threshold effects observed in these studies highlight the importance of optimizing dosage to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, it has been shown to affect the de novo synthesis of pyrimidines, which are essential for nucleic acid biosynthesis . This interaction can lead to altered levels of nucleotides and impact cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound in different cellular compartments . Understanding these mechanisms is crucial for optimizing the delivery and efficacy of the compound in therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications. It has been observed to localize in the cytoplasm and nucleus, where it exerts its biological effects . The localization to specific compartments is essential for its activity and function, as it allows the compound to interact with target biomolecules effectively.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction may start with the preparation of a suitable pyrimidine derivative, followed by the introduction of the isobutylsulfonyl group through sulfonylation reactions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Large-scale production typically requires the use of continuous flow reactors, automated systems, and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, nucleophiles, or electrophiles in the presence of catalysts or under specific temperature and pressure conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, such as anti-inflammatory, antibacterial, and antiviral properties.

    Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for treating various diseases.

    Industry: Utilized in the development of new materials, catalysts, and other industrial applications.

Comparison with Similar Compounds

Similar Compounds

    Pyrimido[4,5-d]pyrimidine: Another bicyclic compound with similar structural features and potential biological activities.

    Pyrazolo[4,3-d]pyrimidine: Known for its anti-inflammatory and other pharmacological properties.

    Pyrido[1,2-a]pyrimidine: Exhibits various biological activities and is used in medicinal chemistry.

Uniqueness

6-(Isobutylsulfonyl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine is unique due to its specific structural features, such as the isobutylsulfonyl group, which may confer distinct biological activities and chemical reactivity compared to other similar compounds

Properties

IUPAC Name

6-(2-methylpropylsulfonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2S/c1-9(2)7-17(15,16)14-4-3-11-10(6-14)5-12-8-13-11/h5,8-9H,3-4,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXUGAPXTIZUAHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CS(=O)(=O)N1CCC2=NC=NC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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